tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-11-5-4-6-12(9-16)13(11)10-17/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSHAOIURYKAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 8-(Hydroxymethyl)-3,4-dihydroisoquinoline-2-carboxylate
The hydroxymethyl precursor (CAS: 1204765-84-3) is synthesized via directed ortho-lithiation of Boc-protected 3,4-dihydroisoquinoline.
Conversion to Bromomethyl Derivative
The hydroxymethyl group is brominated using phosphorus tribromide (PBr₃) or HBr/AcOH .
- Optimized Protocol :
- Mechanism : Nucleophilic substitution (Sₙ2) at the hydroxymethyl carbon.
Data Table 1: Bromination Efficiency Comparison
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| PBr₃ | CH₂Cl₂ | Reflux | 12 | 89 |
| HBr (48%) | AcOH | 80°C | 6 | 73 |
Method 2: Direct Bromomethylation via Radical Pathways
Radical Bromination of Methyl Group
A patent (WO2022076503A1) discloses radical-initiated bromination using N-bromosuccinimide (NBS) and azo initiators.
Limitations
- Regioselectivity : Competing bromination at other positions requires careful optimization.
- Byproducts : Dibrominated derivatives form if NBS is in excess.
Method 3: Coupling Reactions for Late-Stage Functionalization
Suzuki-Miyaura Coupling
A bromomethyl group is introduced via palladium-catalyzed coupling.
Challenges
- Competing Debromination : Observed in polar aprotic solvents.
- Cost : Palladium catalysts increase synthetic expense.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Bromination reactions typically involve elemental bromine (Br2) or N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of other halogens or functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to biologically active compounds. Some notable applications include:
- Antimicrobial Activity : Compounds derived from isoquinoline structures have shown promising antimicrobial properties. Research indicates that derivatives of this compound can be synthesized and evaluated for their efficacy against various bacterial strains .
- Inhibitors in Cancer Research : Its derivatives have been explored as potential inhibitors of specific enzymes involved in cancer progression. The bromomethyl group can facilitate further modifications that enhance biological activity .
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its applications include:
- Building Block for Complex Molecules : The compound can be utilized to synthesize various heterocycles through nucleophilic substitutions and cyclization reactions.
- Synthesis of Coumarin Derivatives : It can act as a precursor for synthesizing coumarin analogs, which are known for their diverse biological activities including anti-inflammatory and anticoagulant properties .
Materials Science Applications
The unique properties of this compound also make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow for further chemical modifications.
Case Studies
Several case studies highlight the successful application of this compound in research:
- Antimicrobial Screening : A study evaluated various isoquinoline derivatives for their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications of this compound exhibited significant inhibitory effects .
- Cancer Inhibition Studies : Research focused on the synthesis of derivatives aimed at inhibiting specific kinases involved in cancer cell proliferation. Compounds derived from tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline demonstrated promising results in preliminary assays .
Mechanism of Action
The mechanism by which tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key differentiator is the bromomethyl substituent at position 6. Below is a comparative analysis with structurally related analogs:
Physicochemical Properties
- Molecular Weight : Bromomethyl substitution increases molecular weight by ~14 g/mol compared to bromo analogs, impacting pharmacokinetic properties like logP and membrane permeability .
- Hydroxy-Bromo Hybrids : Compounds like CAS 1579518-76-5 combine bromine with a hydroxyl group, improving aqueous solubility for in vitro assays .
Biological Activity
tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic compound with potential biological activities. Its structure includes a bromomethyl group and a tert-butyl ester, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
- Chemical Name : this compound
- Molecular Formula : C15H20BrNO2
- Molecular Weight : 326.23 g/mol
- CAS Number : 2268818-17-1
Antimicrobial Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showcasing notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Bacillus subtilis | 6.25 µg/mL |
The structure-activity relationship (SAR) suggests that the presence of the bromomethyl group enhances the antimicrobial potency by facilitating interactions with bacterial cell membranes .
Anticancer Potential
The isoquinoline framework is known for its anticancer properties. Studies have shown that derivatives of isoquinoline can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have been observed to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
A study reported that derivatives with similar structures demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potential as therapeutic agents .
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside other isoquinoline derivatives. It exhibited superior activity against Gram-positive bacteria compared to its analogs, attributed to its unique structural features.
Evaluation of Anticancer Activity
A recent thesis focused on synthesizing and evaluating isoquinoline derivatives for their anticancer properties. The study found that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .
Q & A
Q. What are the standard synthetic routes for tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step sequence:
- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions using precursors like phenethylamines and aldehydes under acidic conditions .
- Step 2 : Bromination at the 8-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C to avoid over-bromination .
- Step 3 : Esterification with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) . Optimization strategies include:
- Using anhydrous solvents and inert atmospheres to prevent hydrolysis of the bromomethyl group.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product (>95%) .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Bromination | NBS, DCM, 0°C | 60–75% |
| Esterification | tert-Butyl chloroformate, Et₃N | 80–90% |
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- 1H/13C NMR : Confirms the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br; coupling constants ~10 Hz for geminal protons) and tert-butyl ester (δ ~1.4 ppm for C(CH₃)₃) .
- HRMS : Validates molecular weight (e.g., C₁₄H₁₈BrNO₃ requires m/z 328.20) .
- HPLC : Assesses purity (>98% by UV detection at 254 nm) .
- X-ray Crystallography (if crystals obtained): Resolves stereochemistry and confirms spatial arrangement of substituents .
Advanced Research Questions
Q. How does the bromomethyl group’s reactivity vary in nucleophilic substitution reactions, and what mechanistic insights guide its functionalization?
Methodological Answer: The bromomethyl group undergoes SN2 reactions with amines, thiols, or alkoxides but is sterically hindered by the adjacent tert-butyl ester. Key findings:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote elimination; controlled pH (neutral to slightly basic) minimizes side reactions .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Computational Studies : Density Functional Theory (DFT) models predict transition-state stabilization in SN1 pathways under acidic conditions .
Table 2 : Reaction Outcomes with Different Nucleophiles
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Sodium Azide | Azide derivative | 85 | DMF, 25°C, 12h |
| Benzylamine | Amine derivative | 70 | THF, 50°C, 6h |
Q. How can structural analogs with varying bromine positions resolve contradictions in reported biological activities?
Methodological Answer: Discrepancies in bioactivity often arise from positional isomerism. For example:
- 8-Bromo vs. 6-Bromo analogs : The 8-bromo derivative shows higher cytotoxicity (IC₅₀ = 2.1 μM in HeLa cells) due to enhanced electrophilicity, whereas the 6-bromo isomer is less active (IC₅₀ = 15 μM) .
- Resolution Strategies :
-
Synthesize and test isomers under identical assay conditions.
-
Use molecular docking to compare binding affinities with target enzymes (e.g., kinases) .
Table 3 : Comparative Bioactivity of Isoquinoline Derivatives
Compound (Position) CAS Number Cytotoxicity (IC₅₀, μM) Target Affinity (Kd, nM) 8-Bromo 1579518-76-5 2.1 45 6-Bromo 893566-74-0 15 220
Q. What computational methods are employed to predict the compound’s reactivity and stability in drug design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in aqueous environments .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP = 3.2, high blood-brain barrier permeability) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale bromination steps?
Methodological Answer:
- Continuous Flow Reactors : Improve heat dissipation and reduce side reactions (e.g., dibromination) .
- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to regioselectively activate the methyl group .
Q. What protocols ensure safe handling of tert-butyl 8-(bromomethyl)-isoquinoline derivatives?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to volatility and potential lachrymatory effects .
- Waste Disposal : Quench residual bromine with sodium thiosulfate before disposal .
Data Contradiction Analysis
Q. Why do conflicting reports exist about the compound’s stability in aqueous media?
Methodological Answer:
- Hydrolysis Kinetics : Stability varies with pH (t₁/₂ = 48h at pH 7.4 vs. t₁/₂ = 2h at pH 10) .
- Analytical Artifacts : Degradation products (e.g., tert-butyl alcohol) may interfere with HPLC quantification unless monitored via tandem MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
